molecular formula C12H20O B3379846 Cyclohexyl(cyclopentyl)methanone CAS No. 17773-63-6

Cyclohexyl(cyclopentyl)methanone

Cat. No.: B3379846
CAS No.: 17773-63-6
M. Wt: 180.29 g/mol
InChI Key: ZBKYZKPNVAXWPZ-UHFFFAOYSA-N
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Description

Cyclohexyl(cyclopentyl)methanone is an organic compound with the molecular formula C12H20O. It features a cyclohexyl group and a cyclopentyl group attached to a central carbonyl group, making it a cycloalkyl ketone. This compound is not commonly found in nature and is typically synthesized for research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Friedel-Crafts Acylation: One common method for synthesizing cyclohexyl(cyclopentyl)methanone involves the Friedel-Crafts acylation of cyclopentane with cyclohexanoyl chloride using a Lewis acid catalyst such as aluminum chloride.

    Grignard Reaction: Another potential synthetic route is the reaction between cyclopentylmagnesium bromide and cyclohexanecarboxaldehyde.

Industrial Production Methods

Currently, there is limited information on the industrial production methods for this compound, as it is primarily used for research purposes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Cyclohexyl(cyclopentyl)methanone can undergo oxidation reactions, typically forming carboxylic acids or other oxidized products.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The compound can participate in substitution reactions, where the cycloalkyl groups can be modified or replaced under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules due to its unique structure.

    Materials Science: The presence of cyclic structures makes it a potential building block for materials with specific properties.

    Pharmaceutical Research:

Mechanism of Action

The mechanism of action for cyclohexyl(cyclopentyl)methanone is not well-documented. as a ketone, it can participate in various chemical reactions involving the carbonyl group. The molecular targets and pathways would depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethanone: Similar in structure but lacks the cyclopentyl group.

    Cyclopentylmethanone: Similar in structure but lacks the cyclohexyl group.

    Cyclohexylphenylmethanone: Contains a phenyl group instead of a cyclopentyl group.

Uniqueness

Cyclohexyl(cyclopentyl)methanone is unique due to the presence of both cyclohexyl and cyclopentyl groups attached to a central carbonyl group. This dual cyclic structure imparts specific chemical properties and potential reactivity that are distinct from other similar compounds.

Properties

IUPAC Name

cyclohexyl(cyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKYZKPNVAXWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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